(2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane
Overview
Description
(2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane is an organosilicon compound with the molecular formula C12H15ClOSi It is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a 5-chloro-2-methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane typically involves the coupling of a 5-chloro-2-methoxyphenylacetylene with trimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the deprotonation of the acetylene, allowing it to react with the trimethylsilyl chloride. The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in maintaining the reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The trimethylsilyl group can enhance the compound’s stability and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- (2-(5-Bromo-2-methoxyphenyl)ethynyl)trimethylsilane
- (2-(5-Fluoro-2-methoxyphenyl)ethynyl)trimethylsilane
- (2-(5-Iodo-2-methoxyphenyl)ethynyl)trimethylsilane
Uniqueness
(2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane is unique due to the presence of the chloro group, which can influence its reactivity and interaction with other molecules. The chloro group can also enhance the compound’s stability and provide additional sites for chemical modification, making it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)ethynyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClOSi/c1-14-12-6-5-11(13)9-10(12)7-8-15(2,3)4/h5-6,9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXLVLXDNHJFDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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